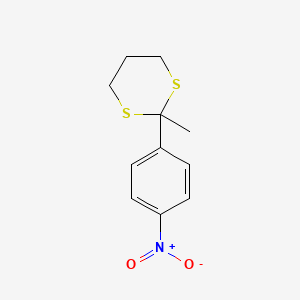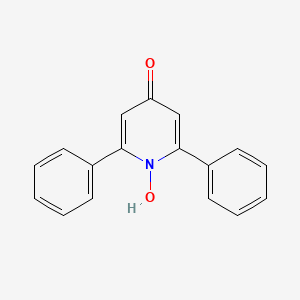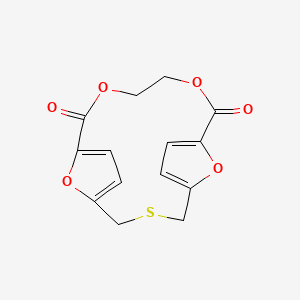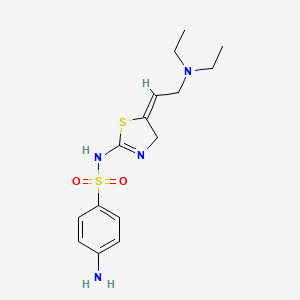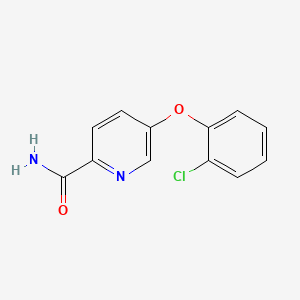
Picolinamide, 5-(o-chlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picolinamide, 5-(o-chlorophenoxy)- is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide core structure with an o-chlorophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picolinamide, 5-(o-chlorophenoxy)- typically involves the reaction of picolinamide with o-chlorophenol in the presence of a suitable base. One common method involves the use of potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 120°C, for a specific duration to ensure complete conversion .
Industrial Production Methods
Industrial production of picolinamide, 5-(o-chlorophenoxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Picolinamide, 5-(o-chlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Zinc in aqueous hydrochloric acid
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
Picolinamide, 5-(o-chlorophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of picolinamide, 5-(o-chlorophenoxy)- involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit the fungal lipid-transfer protein Sec14p, which is crucial for fungal cell viability . This selective inhibition is achieved through the binding of the compound to the active site of the protein, thereby disrupting its function.
Comparison with Similar Compounds
Similar Compounds
Benzamide: Another compound with similar antifungal properties, targeting the same lipid-transfer proteins.
Florylpicoxamid: A second-generation synthetic picolinamide with broad-spectrum fungicidal activity.
Uniqueness
Picolinamide, 5-(o-chlorophenoxy)- stands out due to its selective inhibition of fungal lipid-transfer proteins without affecting mammalian proteins. This selectivity makes it a promising candidate for antifungal drug development with potentially lower toxicity compared to other compounds.
Properties
CAS No. |
72133-69-8 |
|---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
5-(2-chlorophenoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-1-2-4-11(9)17-8-5-6-10(12(14)16)15-7-8/h1-7H,(H2,14,16) |
InChI Key |
JALWKINJHJGLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CN=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


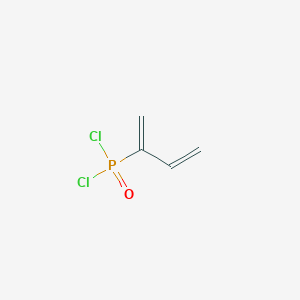
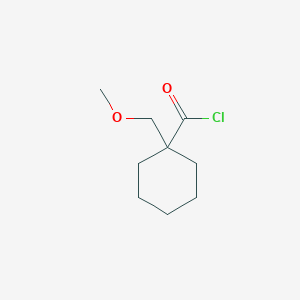
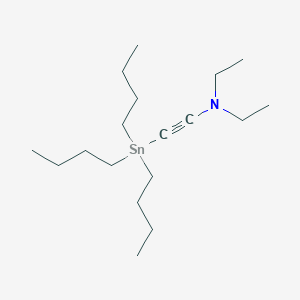
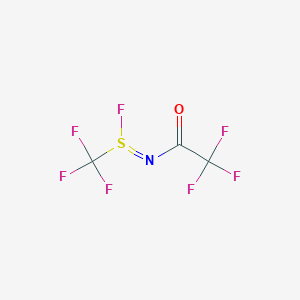
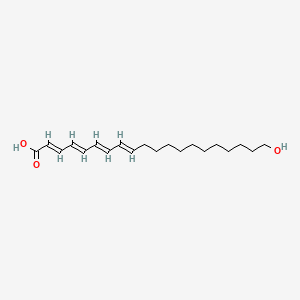
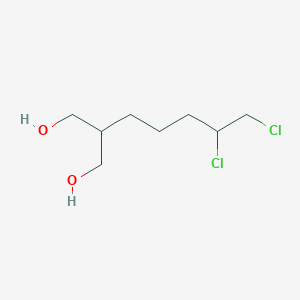
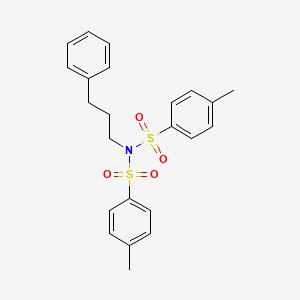
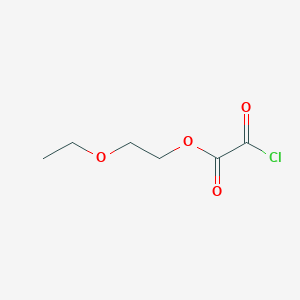
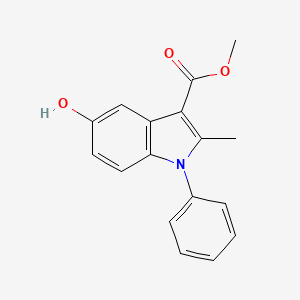
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
